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molecular formula C13H16N2O2 B7759873 Melatonin CAS No. 8041-44-9

Melatonin

Cat. No. B7759873
M. Wt: 232.28 g/mol
InChI Key: DRLFMBDRBRZALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06140372

Procedure details

Melatonin (126 mg) is dissolved in tetrahydrofuran (10 ml) in a 50 ml round-bottomed flask, sodium hydride (200 mg) is then added and the mixture is maintained at reflux (10 min). After cooling (0° C.), acetyl chloride is added and the mixture is kept stirring overnight (room temperature). After filtration and dilution (EtOAc), the organic phase is washed with water and then separated on a silica plate. N-[2-(1-Acetyl-5-methoxyindol-3-yl)ethyl]acetamide (1) is mainly obtained, along with a side product, N-[2-(1-acetyl-5-methoxyindol-3-yl)ethyl]diacetamide (10) (cf. Example 10).
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:4][CH2:5][CH2:6][C:7]1[C:11]2[CH:12]=[C:13]([O:16][CH3:17])[CH:14]=[CH:15][C:10]=2[NH:9][CH:8]=1)=[O:3].[H-].[Na+].[C:20](Cl)(=[O:22])[CH3:21].[O:24]1CC[CH2:26][CH2:25]1>>[C:20]([N:9]1[C:10]2[C:11](=[CH:12][C:13]([O:16][CH3:17])=[CH:14][CH:15]=2)[C:7]([CH2:6][CH2:5][NH:4][C:2](=[O:3])[CH3:1])=[CH:8]1)(=[O:22])[CH3:21].[C:20]([N:9]1[C:10]2[C:11](=[CH:12][C:13]([O:16][CH3:17])=[CH:14][CH:15]=2)[C:7]([CH2:6][CH2:5][N:4]([C:25]([CH3:26])=[O:24])[C:2](=[O:3])[CH3:1])=[CH:8]1)(=[O:22])[CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
126 mg
Type
reactant
Smiles
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is kept stirring overnight (room temperature)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (10 min)
Duration
10 min
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
After filtration and dilution (EtOAc)
WASH
Type
WASH
Details
the organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
separated on a silica plate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)N1C=C(C2=CC(=CC=C12)OC)CCNC(C)=O
Name
Type
product
Smiles
C(C)(=O)N1C=C(C2=CC(=CC=C12)OC)CCN(C(C)=O)C(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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